Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
Description
Introduction
Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride belongs to the specialized class of spirocyclic compounds that feature a unique three-dimensional architecture. The compound's distinctive structural characteristics arise from its spiro junction, which creates a rigid molecular framework that influences both its chemical reactivity and physical properties. Within the broader context of diazaspiro compounds, this particular molecule represents a valuable synthetic intermediate and research tool, particularly in applications requiring sterically constrained molecular architectures. The presence of the benzyl carboxylate functionality, combined with the hydrochloride salt formation, enhances the compound's solubility characteristics and stability profile, making it suitable for various synthetic applications.
The compound's significance extends beyond its immediate chemical properties, as it serves as a representative example of spirocyclic chemistry and the development of three-dimensional molecular scaffolds. Research into spirocyclic compounds has intensified in recent years due to their potential applications in medicinal chemistry, where the rigid three-dimensional structure can provide enhanced selectivity and reduced conformational flexibility compared to traditional linear or simple cyclic compounds. The specific positioning of the carboxylate group at the 7-position, rather than alternative positions such as the 2-position, creates distinct chemical and physical properties that differentiate this compound from its structural isomers.
Properties
IUPAC Name |
benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-14(19-10-13-4-2-1-3-5-13)17-8-6-15(7-9-17)11-16-12-15;/h1-5,16H,6-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMPZKZHIQVYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC2)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves the reaction of 2,7-diazaspiro[3.5]nonane with benzyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the diazaspiro compound attacks the carbonyl carbon of benzyl chloroformate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of suitable nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate Hydrochloride
- Structure : Replaces the benzyl group with a tert-butyl moiety.
- Molecular Formula : C12H22ClN2O2 (MW: 226.32 g/mol).
- Stability: Tert-butyl esters are hydrolytically stable under basic conditions, whereas benzyl esters are more prone to cleavage via hydrogenolysis.
- Applications : Commonly used as an intermediate in peptide synthesis due to its stability.
Allyl 2,7-Diazaspiro[3.5]nonane-2-carboxylate Hydrochloride
- Structure : Features an allyl ester at position 2 instead of position 7.
- Molecular Formula : C10H16ClN2O2 (MW: 241.7 g/mol, estimated).
- Key Differences: Reactivity: The allyl group allows for facile deprotection under mild conditions (e.g., Pd-catalyzed removal), enabling selective functionalization.
Benzyl 1,7-Diazaspiro[3.5]nonane-7-carboxylate Oxalate
Benzyl 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Structure : Replaces one nitrogen with a ketone (oxo) group at position 2.
- Molecular Formula: C15H19NO3 (MW: 261.3 g/mol, CAS: 147610-98-8).
- Metabolic Stability: Ketones are less prone to oxidative metabolism compared to secondary amines.
Comparative Data Table
Biological Activity
Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a bicyclic framework incorporating nitrogen atoms, contributing to its unique properties. The presence of a benzyl group enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with hydrophobic targets more effectively than its analogs.
This compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors:
- Binding Affinity : The spirocyclic structure allows for high specificity in binding, potentially influencing various biological pathways relevant to disease mechanisms.
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit promising antimicrobial properties, suggesting potential applications in treating bacterial infections .
- KRAS G12C Inhibition : Recent research has shown that derivatives of this compound can act as covalent inhibitors against the KRAS G12C mutation, a known driver of oncogenic alterations in human cancer. These inhibitors demonstrated significant antitumor effects in preclinical models .
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antitumor | Potent covalent inhibitors against KRAS G12C mutations. |
| Enzyme Interaction | Modulates enzyme activities influencing cellular processes. |
Case Studies
- Antitubercular Activity : Research has indicated that derivatives of this compound have shown efficacy as antitubercular agents, enhancing the search for new treatments against tuberculosis.
- KRAS G12C Inhibitors : A study focused on the optimization of acryloyl amine moieties led to the identification of potent inhibitors that bind to the KRAS protein at a mutated cysteine residue (G12C). These compounds exhibited high metabolic stability and dose-dependent antitumor effects in xenograft mouse models .
Comparative Analysis with Similar Compounds
This compound can be compared with several structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | Contains a tert-butyl group | Less lipophilic than benzyl derivative |
| 2,7-Diazaspiro[3.5]nonane | Lacks the carboxylate and benzyl groups | Simpler structure; less functional diversity |
The benzyl group significantly enhances the lipophilicity of this compound compared to other derivatives, potentially improving its pharmacokinetic properties and biological interactions.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride?
- Methodology : The compound is synthesized via Boc deprotection using hydrochloric acid in dioxane (4 N, room temperature, 1 hour), followed by azeotropic drying with toluene to remove residual solvents. Purification is achieved via reversed-phase HPLC (e.g., YMC-Actus Triart C18 column, MeCN/water with 0.1% formic acid) .
- Key Data : Typical yields range from 31% to 100% depending on reaction optimization (e.g., temperature, solvent choice) .
Q. How is purity and structural identity confirmed for this compound?
- Analytical Techniques :
- LCMS : Molecular ion peaks (e.g., m/z 727 [M+H]⁺) and retention times (e.g., 1.27 minutes under SMD-TFA05 conditions) are used for verification .
- HPLC : Purity ≥95% is standard, as reported in supplier catalogs (e.g., AmBeed, BLDpharm) .
- NMR : Structural confirmation via characteristic signals for the spirocyclic core and benzyl carboxylate groups .
Q. What safety protocols are critical during handling?
- Hazards : Classified under H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood.
- First Aid : Immediate rinsing with water for skin/eye contact; consult a physician if ingested .
Advanced Research Questions
Q. How do computational models explain its interaction with Sigma receptors?
- Methodology : Molecular docking and density functional theory (DFT) calculations reveal that the spirocyclic scaffold enhances binding to Sigma-1 receptors by stabilizing hydrophobic interactions and hydrogen bonding. For example, the 2,7-diazaspiro[3.5]nonane moiety adopts a rigid conformation, optimizing complementarity with the receptor’s active site .
- Contradictions : Structural analogs (e.g., compound 4b vs. 5b) show divergent functional activities despite similar scaffolds, suggesting subtle stereoelectronic effects require further exploration .
Q. How can synthetic yields be improved during azeotropic removal?
- Optimization Strategies :
- Use toluene for efficient solvent co-evaporation.
- Monitor reaction progress via TLC or in-line LCMS to minimize over-stirring.
- Adjust HCl concentration (e.g., 2–4 N) to balance deprotection efficiency and byproduct formation .
Q. What explains discrepancies in pharmacological data among structural analogs?
- Root Cause Analysis :
- Steric Effects : Substituents on the spirocyclic ring (e.g., methyl vs. trifluoromethyl groups) alter steric bulk, affecting receptor binding.
- Electronic Effects : Electron-withdrawing groups (e.g., cyano in tert-butyl 2-cyano-7-azaspiro derivatives) modulate basicity and solubility, influencing bioavailability .
Key Insights for Experimental Design
- Spirocyclic Rigidity : The diazaspiro[3.5]nonane core enforces conformational restraint, improving metabolic stability compared to flexible analogs. This is critical for in vivo studies .
- Scale-Up Challenges : Azeotropic drying and HPLC purification are rate-limiting steps; consider switching to preparative SFC for faster throughput .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
